molecular formula C11H14N4 B14873166 2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B14873166
M. Wt: 202.26 g/mol
InChI Key: MVKDZTUDQNDEOE-UHFFFAOYSA-N
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Description

2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both piperidine and imidazo[4,5-b]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the imidazo[4,5-b]pyridine structure is a fused bicyclic system that includes both nitrogen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-3-yl)-imidazo[4,5-c]pyridine
  • 2-(piperidin-3-yl)-imidazo[4,5-d]pyridine
  • 2-(piperidin-3-yl)-imidazo[4,5-e]pyridine

Uniqueness

2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for research and development .

Properties

IUPAC Name

2-piperidin-3-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)15-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKDZTUDQNDEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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